Cas no 186353-53-7 (Amrubicinol (Mixture of Diastereomers))
Amrubicinol (Mixture of Diastereomers) Chemical and Physical Properties
Names and Identifiers
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- 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethyl)-,(7S,9S)-
- amrubicinol
- 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-...
- 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethy
- AMRUBICINOL (MIXTURE OF DIASTEREOMERS)
- (7S,9S)-9-Amino-7-[(2-deoxy--D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethyl)-5,12-naphthacenedione
- 13-Hydroxy SM 5887
- Amrubicinol (mixture)
- 186353-53-7
- (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione
- Amrubicinol (Mixture of Diastereomers)
-
- Inchi: 1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1
- InChI Key: HSDGDISMODBEAN-OAIQOSRFSA-N
- SMILES: O([C@H]1C[C@H]([C@@H](CO1)O)O)C1C2C(=C3C(C4C=CC=CC=4C(C3=C(C=2C[C@@](C(C)O)(C1)N)O)=O)=O)O
Computed Properties
- Exact Mass: 485.16900
- Monoisotopic Mass: 485.16858144g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 35
- Rotatable Bond Count: 3
- Complexity: 840
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 180Ų
Experimental Properties
- Density: 1.606
- Boiling Point: 720.089 °C at 760 mmHg
- Flash Point: 389.296 °C
- Refractive Index: 1.728
- PSA: 179.77000
- LogP: 1.12390
Amrubicinol (Mixture of Diastereomers) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A635210-5mg |
Amrubicinol (Mixture of Diastereomers) |
186353-53-7 | 5mg |
$ 10246.00 | 2023-04-19 |
Amrubicinol (Mixture of Diastereomers) Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on Amrubicinol (Mixture of Diastereomers)
Amrubicinol (Mixture of Diastereomers) - CAS No. 186353-53-7: An Overview
Amrubicinol (Mixture of Diastereomers), with the CAS number 186353-53-7, is a significant compound in the field of medicinal chemistry and oncology. This compound is a metabolite of amrubicin, a potent anthracycline derivative used in the treatment of various cancers, particularly small cell lung cancer (SCLC). The mixture of diastereomers refers to the presence of multiple stereoisomers, each with distinct biological activities and pharmacological properties.
The chemical structure of Amrubicinol is characterized by a tetracyclic anthracycline core, similar to other anthracyclines like doxorubicin and daunorubicin. However, the unique stereochemistry and functional groups in Amrubicinol contribute to its distinct pharmacological profile. The compound is known for its ability to intercalate into DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells.
Recent research has shed light on the mechanisms by which Amrubicinol exerts its antitumor effects. Studies have shown that it can effectively induce cell cycle arrest at the G2/M phase and promote DNA damage, leading to cell death. Additionally, Amrubicinol has been found to have a lower cardiotoxicity profile compared to traditional anthracyclines, making it a promising candidate for further clinical development.
In preclinical studies, Amrubicinol has demonstrated significant antitumor activity against various cancer cell lines, including those resistant to conventional chemotherapy agents. Its ability to overcome multidrug resistance (MDR) is particularly noteworthy, as this is a major challenge in cancer therapy. Mechanistically, Amrubicinol can inhibit P-glycoprotein (P-gp), a key efflux pump responsible for MDR, thereby enhancing the intracellular accumulation of other chemotherapeutic agents.
Clinical trials involving Amrubicinol are currently underway to evaluate its safety and efficacy in treating different types of cancer. Early-phase trials have shown promising results, with patients exhibiting favorable responses and manageable side effects. The mixture of diastereomers in Amrubicinol may contribute to its broader therapeutic window and reduced toxicity compared to single stereoisomers.
The development of Amrubicinol as a therapeutic agent is part of a broader effort to improve the treatment outcomes for patients with aggressive cancers. Its unique properties make it an attractive candidate for combination therapies, where it can be used alongside other drugs to enhance overall treatment efficacy. Ongoing research is focused on optimizing dosing regimens and identifying biomarkers that can predict patient response to Amrubicinol.
In conclusion, Amrubicinol (Mixture of Diastereomers), with the CAS number 186353-53-7, represents a promising advancement in the field of oncology. Its distinct chemical structure, favorable pharmacological profile, and potential for overcoming multidrug resistance make it a valuable addition to the arsenal of anticancer agents. Continued research and clinical trials will further elucidate its role in cancer therapy and pave the way for improved patient outcomes.
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